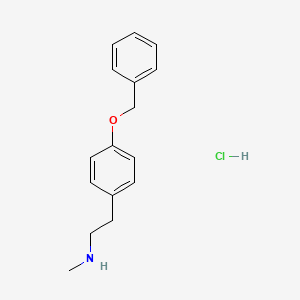

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride

Description

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride is an organic compound with a molecular structure comprising a para-benzyloxy-substituted phenyl group linked to an N-methylethanamine backbone via an ethyl chain. Key properties include:

- Molecular Formula: C₁₆H₁₈ClNO (hydrochloride salt) .

- Molecular Weight: ~277.5 g/mol (calculated).

- Physical Properties: White crystalline solid with a melting point of 148–152°C, soluble in water and ethanol .

- Applications: Primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and laboratory reagents .

- Safety: Limited toxicity data; standard laboratory safety protocols are recommended .

Properties

IUPAC Name |

N-methyl-2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-17-12-11-14-7-9-16(10-8-14)18-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGGLRRRFRHNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469164 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24958-41-6 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride typically involves the following key steps:

- Construction of the benzyloxy-substituted aromatic moiety.

- Introduction of the ethanamine side chain with N-methylation.

- Conversion to the hydrochloride salt for stability and isolation.

Reduction of Precursors Using Sodium Borohydride

A common method involves the reduction of imines or related intermediates using sodium borohydride in methanol under ice cooling. For example, a precursor imine derived from 4-benzyloxyphenyl glyoxal and 2-(4-carbomethoxyphenyl)-1-methylethanamine is reduced with sodium borohydride portionwise with stirring for 2 hours. The reaction mixture is then worked up by evaporating the solvent, partitioning between water and ethyl acetate, drying the organic layer, and crystallizing the product from benzene/hexane to yield the target compound as a mixture of diastereoisomers with melting points around 105°C.

Hydrogenation Over Palladium on Charcoal

Hydrogenation is employed to reduce nitro or hydroxyl functionalities on aromatic rings or to saturate intermediates. For instance, N-(2-[4-carbomethoxyphenyl]-1-methylethyl)-2-(4-benzyloxy-2-chlorophenyl)-2-hydroxyethanamine is hydrogenated in ethanol at atmospheric pressure and room temperature with 5% palladium on charcoal. The catalyst is removed by filtration, and the product is recrystallized as the hydrochloride salt from ethyl acetate, yielding a mixture of diastereoisomers with melting points around 194°C.

Formation of Hydrochloride Salt

The free base amine is often converted to its hydrochloride salt for improved crystallinity and handling. This is achieved by treatment with hydrochloric acid in suitable solvents like ethyl acetate or ethanol, followed by crystallization. The hydrochloride salt typically exhibits sharp melting points between 103°C and 120°C, depending on the diastereomeric mixture and crystallization conditions.

Diastereoisomeric Mixtures and Separation

The preparation often results in mixtures of diastereoisomers, with ratios such as 28:72 or 33:67, which can be separated by fractional crystallization from solvents like ethyl acetate, benzene/hexane, or methanol/ether. This separation is crucial for obtaining pure stereoisomers with defined physical and chemical properties.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Product Form | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Reduction with NaBH4 | Methanol, ice cooling, 2 h stirring | Crude amine mixture | 105–106 | Crystallized from benzene/hexane |

| Hydrogenation | 5% Pd/C, ethanol, atmospheric pressure, RT, 2 h | Hydrochloride salt | 194–195 | Recrystallized from ethyl acetate |

| Hydrochloride formation | HCl in ethyl acetate or ethanol | Hydrochloride salt | 103–120 | Mixtures of diastereoisomers |

| Diastereoisomer separation | Fractional crystallization in ethyl acetate or ether | Pure diastereoisomers | 87–135 | Ratios vary, e.g., 28:72 or 33:67 |

Research Findings and Analysis

- The preparation methods are robust and reproducible, involving classical reductions and hydrogenations.

- The presence of diastereoisomers is a consistent feature, necessitating careful purification.

- Conversion to the hydrochloride salt improves compound stability and facilitates handling.

- The synthetic routes allow for substitution variations on the aromatic ring, enabling structural analogues to be prepared.

- The use of palladium on charcoal for hydrogenation is effective for reducing aromatic substituents without affecting the amine functionality.

- Sodium borohydride reduction is preferred for imine intermediates due to mild conditions and good yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

Reduction: The compound can be reduced to form a corresponding benzyl alcohol derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the N-methylethanamine moiety may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, heterocycles, or chain modifications, influencing their physicochemical and pharmacological profiles. Below is a comparative analysis:

Table 1: Key Properties of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride and Analogs

Biological Activity

2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name : 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride

- Molecular Formula : C16H20ClNO

- Molecular Weight : 277.79 g/mol

Biological Activity Overview

Research indicates that 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

- Anticancer Effects : There is emerging evidence that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular proliferation and survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated the antimicrobial efficacy of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests a moderate level of antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µM after 48 hours of treatment.

The mechanism behind this effect appears to involve the activation of caspase pathways, leading to programmed cell death. This finding is significant as it highlights the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| 2-(4-Hydroxyphenyl)-N-methylethanamine | Antidepressant effects | Lacks benzyloxy group; different receptor interaction |

| N-Methyl-4-benzylphenethylamine | Stimulant properties | Different structural framework; varied pharmacodynamics |

This comparison underscores the unique pharmacological profile of the benzyloxy derivative.

Q & A

Q. How can researchers differentiate between salt dissociation and decomposition in aqueous solutions?

- Methodological Answer : Conduct pH-solubility profiling and compare with theoretical dissociation constants (pKa). Use ion-selective electrodes (ISE) to track chloride ion concentration. Perform stability-indicating assays (e.g., HPLC with charged aerosol detection) to distinguish intact hydrochloride salt from free base .

Data Interpretation and Troubleshooting

Q. How should unexpected by-products from methylation reactions be analyzed and mitigated?

Q. What statistical approaches are suitable for validating dose-dependent effects in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.